Di(3,5,5-trimethylhexyl)amine
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Overview
Description
Di(3,5,5-trimethylhexyl)amine is a branched-chain amine compound. It is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(3,5,5-trimethylhexyl)amine typically involves the alkylation of 3,5,5-trimethylhexan-1-amine with 3,5,5-trimethylhexyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Di(3,5,5-trimethylhexyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce simpler amines.
Scientific Research Applications
Di(3,5,5-trimethylhexyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism by which Di(3,5,5-trimethylhexyl)amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethylhexanol: A related alcohol with similar structural features.
3,5,5-Trimethylhexanal: An aldehyde derivative with comparable properties
Properties
IUPAC Name |
3,5,5-trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N/c1-15(13-17(3,4)5)9-11-19-12-10-16(2)14-18(6,7)8/h15-16,19H,9-14H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRZFAAEEUWNDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCCC(C)CC(C)(C)C)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622569 |
Source
|
Record name | 3,5,5-Trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926-75-0 |
Source
|
Record name | 3,5,5-Trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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